3,5-Dimethyl-2-(morpholinomethyl)benzenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

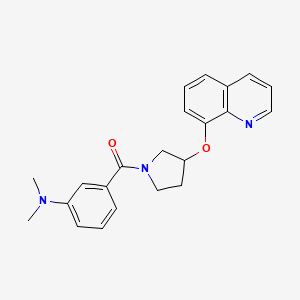

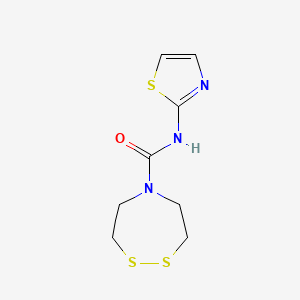

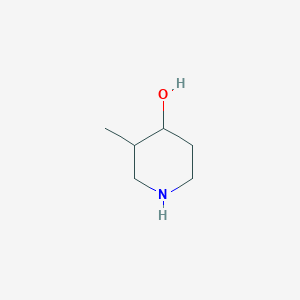

“3,5-Dimethyl-2-(morpholinomethyl)benzenol” is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of “3,5-Dimethyl-2-(morpholinomethyl)benzenol” is defined by its molecular formula, C13H19NO2 . Further details about its structure, such as bond lengths and angles, were not found in the search results.Chemical Reactions Analysis

While specific chemical reactions involving “3,5-Dimethyl-2-(morpholinomethyl)benzenol” were not found, it’s worth noting that compounds containing morpholine structures are often involved in Suzuki–Miyaura coupling reactions . These reactions are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Dimethyl-2-(morpholinomethyl)benzenol” include its molecular formula (C13H19NO2) and molecular weight (221.3) . Other specific properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Zwitterionic λ5Si-silicates Synthesis

- Application: Synthesis of zwitterionic λ5Si-silicates using 3,5-Dimethyl-2-(morpholinomethyl)benzenol derivatives.

- Details: The study involved the synthesis of biscis-1,2-diphenylethene-1,2-diolato(2–)silicate and its structural characterization using NMR spectroscopy and X-ray diffraction. It highlighted remarkable Si–C cleavage reactions with benzoin (Dragota et al., 2002).

Corrosion Inhibition

- Application: Use in corrosion inhibition for N80 steel.

- Details: A derivative of 3,5-Dimethyl-2-(morpholinomethyl)benzenol was studied as a corrosion inhibitor for N80 steel in hydrochloric acid. The study utilized techniques like weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (Yadav et al., 2016).

Synthesis and Structural Studies

- Application: Synthesis of various styrene derivatives.

- Details: This research focused on synthesizing styrene derivatives including 2-benzyl-2-phenyl-3-morpholinomethyl-trimethylene oxide. The study provided insights into the reaction mechanisms and structural properties of these compounds (Terada, 1966).

Photoelectric Conversion in Solar Cells

- Application: Co-sensitization in dye-sensitized solar cells.

- Details: A study investigated the use of a morpholinomethyl derivative as a co-sensitizer in dye-sensitized solar cells to improve photoelectric conversion efficiency. This research could have significant implications for renewable energy technology (Wu et al., 2009).

Molecular Interactions and Crystal Structures

- Application: Understanding molecular interactions and crystal structures.

- Details: The study synthesized and analyzed the crystal structures of various morpholinomethyl derivatives, focusing on their molecular interactions. This research provides valuable insights into the field of crystallography and molecular chemistry (Kaynak et al., 2013).

Orientations Futures

While specific future directions for “3,5-Dimethyl-2-(morpholinomethyl)benzenol” were not found, research involving morpholine-containing compounds is ongoing. For instance, new morpholine derivatives have been synthesized and assessed for potential inhibitory activity against human legumain and cholinesterases . This suggests that “3,5-Dimethyl-2-(morpholinomethyl)benzenol” and similar compounds could have potential applications in future research.

Propriétés

IUPAC Name |

3,5-dimethyl-2-(morpholin-4-ylmethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10-7-11(2)12(13(15)8-10)9-14-3-5-16-6-4-14/h7-8,15H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOZOAAEHOXIRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)CN2CCOCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-2-(morpholinomethyl)benzenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-{3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2467205.png)

![2-Amino-4-(2-bromophenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2467213.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B2467215.png)

![N-(3,5-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2467219.png)

![1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2467222.png)

![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2467223.png)